![molecular formula C15H13N5O2S B2724689 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 869068-12-2](/img/structure/B2724689.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide, commonly known as ATSA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ATSA-1 was initially identified as a compound that could enhance the heat shock response, a cellular stress response that protects cells from damage caused by various stressors. Since then, ATSA-1 has been extensively studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of naphthalene derivatives, including 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide, have been synthesized and evaluated for their potential biological activities. For instance, derivatives have been investigated for their anti-HIV properties, showcasing the potential of these compounds in developing antiviral agents. One study highlighted the synthesis of naphthalene derivatives and their screening against HIV-1 and HIV-2, revealing significant inhibitory activity, suggesting a new lead in antiviral drug development (Hamad et al., 2010).
Chemical Characterization and Applications
Chemical characterization and applications of such compounds have been explored through various studies. DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) analyses have been conducted to understand the molecular orbital excitation properties of related triazine derivatives. These studies offer insights into the electronic and optic applications of these compounds, indicating their potential use in electronic devices and materials due to their favorable HOMO-LUMO transition properties (Louis et al., 2021).
Anticancer and Anti-inflammatory Potential
The anticancer and anti-inflammatory potentials of naphthalene and triazine derivatives have been investigated, showing promising results. Compounds displaying potent cytotoxic activity against various human cancer cell lines suggest their potential in cancer treatment. For example, certain derivatives have shown remarkable cytotoxic activity, further explored for their mechanisms of inducing apoptosis and cell cycle arrest (Ravichandiran et al., 2019). Additionally, anti-inflammatory activities have been studied, where synthesized compounds demonstrated inhibitory effects on COX enzymes, indicating their use in managing inflammation and pain (Udoikono et al., 2022).
Material Science and Electronic Properties
In the realm of material science, such naphthalene and triazine derivatives have been utilized to synthesize novel materials with specific properties. For instance, fluorinated polyimides derived from related compounds have been synthesized, offering materials with low moisture absorption and low dielectric constants, suitable for electronic applications due to their excellent thermal stability and potential for creating transparent, flexible films (Chung & Hsiao, 2008).
Propiedades
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-20-14(22)8-17-19-15(20)23-9-13(21)18-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9,16H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSAJRRSJQNLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=CC(=O)N3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2724606.png)

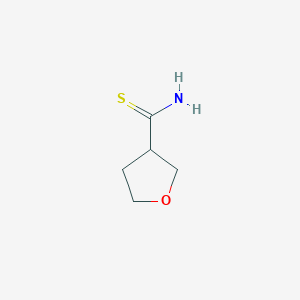
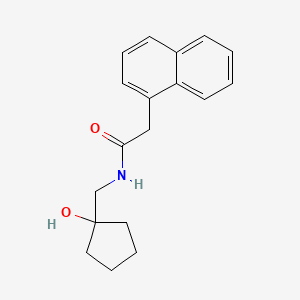
![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone](/img/structure/B2724616.png)
![N-(2,4-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724617.png)
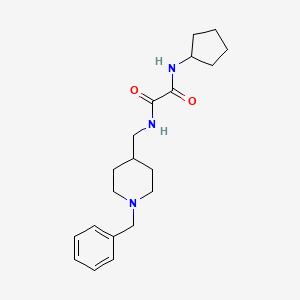

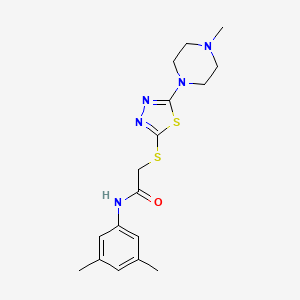
![N-(2-Methylpropyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2724622.png)
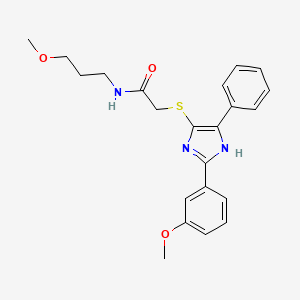

![2-(2-benzoylbenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2724628.png)